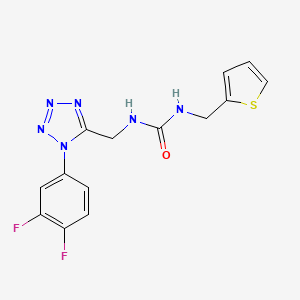

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR, etc.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, its reactivity with other compounds, and the products formed.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).科学的研究の応用

Anion Receptors and Organocatalysis

Non-racemic Atropisomeric (Thio)ureas as Neutral Enantioselective Anion Receptors

A study highlights the synthesis of atropisomeric (thio)ureas and their role as anion receptors for amino acid derivatives. This research demonstrates their potential in the field of enantioselective recognition and catalysis, despite the observed modest enantioselectivities. Unexpectedly, the binding constants were smaller with thiourea than with the corresponding urea, attributed to the conformational preferences and intramolecular hydrogen bonding differences between urea and thiourea derivatives. Such insights could have implications for bifunctional organocatalysis (Roussel et al., 2006).

Hydrogel Morphology and Gelation

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator

Investigating the impact of anions on the physical properties of hydrogels, this study found that the morphology and rheology of hydrogels can be tuned by the identity of the anion. This research provides a method for manipulating the physical properties of gels, with potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).

Antimicrobial and Antifungal Activities

Antifungal and Antibacterial Activities of Aminothiazole Derivatives

A study on N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives revealed significant antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi. This underscores the potential of urea derivatives in developing new antimicrobial agents (Sujatha et al., 2019).

Anticancer Agents

New Series of 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives as Anticancer Agents

Research into diaryl ureas led to the discovery of compounds with significant antiproliferative effects against various cancer cell lines. This highlights the role of urea derivatives as potential anticancer agents, opening pathways for further research into their application in cancer treatment (Feng et al., 2020).

Urea-Fluoride Interaction

Nature of Urea-Fluoride Interaction

A study explored the interaction between urea derivatives and fluoride ions, revealing a complex behavior involving hydrogen bonding and proton transfer. Such interactions are crucial for understanding the chemical behavior of ureas in the presence of various anions, with potential implications for catalysis and material science (Boiocchi et al., 2004).

Safety And Hazards

This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc.

将来の方向性

This would involve potential future research directions, applications, or improvements to the compound or its synthesis process.

Please consult with a professional chemist or a reliable scientific database for more accurate and specific information.

特性

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N6OS/c15-11-4-3-9(6-12(11)16)22-13(19-20-21-22)8-18-14(23)17-7-10-2-1-5-24-10/h1-6H,7-8H2,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTUFNDLSBITDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)

![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)

![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)

![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)